molecular formula C18H16N2O3S2 B3312365 N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946307-79-5

N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3312365
CAS No.: 946307-79-5
M. Wt: 372.5 g/mol
InChI Key: QTBGIRTUZKJVDA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a thioether-linked 2-oxo-2-phenylethyl group and an acetamide moiety bearing a furan-2-ylmethyl substituent. This structure combines pharmacophoric elements such as the thiazole ring (known for bioactivity in medicinal chemistry) , the furan group (implicated in hydrogen bonding and solubility ), and the acetamide linker (common in enzyme-targeting drugs ).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-16(13-5-2-1-3-6-13)12-25-18-20-14(11-24-18)9-17(22)19-10-15-7-4-8-23-15/h1-8,11H,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBGIRTUZKJVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a thiazole moiety, and a phenylethyl group, which contribute to its diverse biological activities. The molecular formula is C15_{15}H16_{16}N2_{2}O2_{2}S, with a molecular weight of 292.36 g/mol. The presence of the thiazole and phenylethyl groups is particularly significant, as these structures are often associated with bioactivity.

Research suggests that this compound interacts with specific molecular targets within cells. It may modulate enzyme activity and affect various signaling pathways, leading to changes in cellular function that could be beneficial for therapeutic purposes.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 μg/mL, indicating potent activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) have shown promising results. The compound appears to induce apoptosis in tumor cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Research Findings

StudyBiological ActivityCell LineKey Findings
AntimicrobialVariousMIC values as low as 50 μg/mL for tested organisms
AnticancerA549Induced apoptosis via caspase activation
AnticancerMDA-MB-231Significant reduction in cell viability

Case Studies

In a recent study published in PubMed Central, researchers synthesized a series of thiazole derivatives similar to this compound and evaluated their biological activities. The results indicated that these compounds exhibited notable cytotoxic effects against various cancer cell lines, highlighting their potential use in cancer therapy .

Another investigation focused on the synthesis and biological evaluation of related thiazole compounds, revealing their capacity to inhibit key enzymes involved in cancer progression . These findings support the hypothesis that structurally similar compounds may share common mechanisms of action.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name/Structure Substituents/Modifications Yield (%) Melting Point (°C) Notable Bioactivity Reference
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) Quinazolinone-thioacetamide hybrid with phenyl and thioxothiazolidinone groups 87 269.0 Tumor cell line inhibition (IC₅₀: 12–18 µM)
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) Nitrofuryl-substituted thiazolidinone with chlorophenyl acetamide 58 159–160 N/A (structural focus)
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) Pyrimidinone-thioacetamide with phenylthiazole group 86 N/A Potential kinase inhibition (structural analogy)
N-(4-(2-Chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide Morpholinoacetamide with chlorophenyl-thiazole 95 N/A N/A (synthetic intermediate)
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide Simplified analog lacking thioether-oxoethyl group N/A N/A Water solubility: 39.1 µg/mL (pH 7.4)

Key Observations :

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., nitro in compound 13 ) lowers melting points compared to electron-rich substituents (e.g., phenyl in compound 5 ).
  • Solubility : The furan-2-ylmethyl group in the simplified analog () enhances aqueous solubility (39.1 µg/mL) compared to bulkier aromatic substituents, which may guide drug design .

Key Observations :

  • The target compound’s synthesis likely involves a multi-step process, analogous to ’s use of DMAP-catalyzed coupling for thioether formation .
  • Yields for thiazolidinone derivatives (53–90% ) are comparable to quinazolinones (68–91% ), suggesting robust synthetic protocols for such frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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